N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group, a sulfamoyl group, and a 3-methoxybenzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 4-chlorobenzylamine using chlorosulfonic acid to form 4-chlorobenzylsulfonamide.
Alkylation: The sulfamoyl intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Amidation: The final step involves the reaction of the alkylated intermediate with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of 4-aminobenzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide: Lacks the methoxy group, which may affect its biological activity and solubility.
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-4-methoxybenzamide: Has a methoxy group at a different position, potentially altering its interaction with molecular targets.
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological properties.
Uniqueness
N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 3-position may enhance its solubility and interaction with certain molecular targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-4-2-3-14(11-16)17(21)19-9-10-25(22,23)20-12-13-5-7-15(18)8-6-13/h2-8,11,20H,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPRJSKBCYNVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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